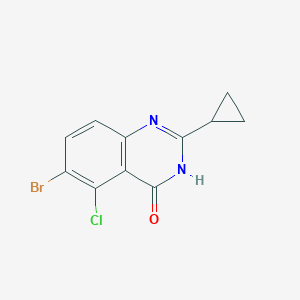

6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one

Description

6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one is a halogenated quinazolinone derivative with the molecular formula C₁₁H₈BrClN₂O. The quinazolinone core is substituted with bromine at position 6, chlorine at position 5, and a cyclopropyl group at position 2. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique combination of halogens (Br, Cl) and the cyclopropyl group in this compound likely enhances its chemical reactivity, metabolic stability, and interaction with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C11H8BrClN2O |

|---|---|

Molecular Weight |

299.55 g/mol |

IUPAC Name |

6-bromo-5-chloro-2-cyclopropyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C11H8BrClN2O/c12-6-3-4-7-8(9(6)13)11(16)15-10(14-7)5-1-2-5/h3-5H,1-2H2,(H,14,15,16) |

InChI Key |

OXTAWJFYTYKVIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(C(=C(C=C3)Br)Cl)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Cyclization: Starting from a suitable aniline derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) to form the quinazolinone core.

Halogenation: Introduction of bromine and chlorine atoms can be done using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions could lead to the formation of partially or fully reduced quinazolinone derivatives.

Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various quinazolinone derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Potential therapeutic applications, including drug development for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

The position and type of halogens significantly influence the physicochemical and biological properties of quinazolinones. Key comparisons include:

6-Bromo-2-cyclopropylquinazolin-4(3H)-one

- Structure : Bromine at position 6, cyclopropyl at position 2.

- Key Difference : Lacks the 5-chloro substituent.

- Research on similar compounds suggests that additional halogens can enhance cytotoxicity and selectivity in anticancer applications .

7-Bromo-2-cyclopropylquinazolin-4(3H)-one

- Structure : Bromine at position 7 instead of 4.

- Key Difference : Bromine positional isomerism.

- Implications : Position 7 bromination may lead to different electronic effects and steric interactions, as seen in studies where bromine placement affects kinase inhibition profiles .

6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one

- Structure : Trifluoromethyl (CF₃) group at position 2 instead of cyclopropyl.

- Key Difference : CF₃ is electron-withdrawing, whereas cyclopropyl is electron-neutral.

- Implications : The CF₃ group increases lipophilicity and metabolic stability, making this compound more suitable for central nervous system targets .

Analogues with Substituent Variations

6-Chloro-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one

- Structure : Chlorine at position 6, aromatic substituents at positions 2 and 3.

- Implications : Such derivatives exhibit enhanced antimicrobial activity due to improved membrane penetration .

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one

- Structure : Benzoxazolone core with bromine and methoxy substituents.

- Key Difference: Benzoxazolone vs. quinazolinone core.

- Implications : Benzoxazolones generally show lower kinase inhibition but higher solubility, making them preferable for certain antibacterial applications .

Biological Activity

6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one (CAS 315226-63-2) is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on antiviral, anticancer, and antimicrobial properties, supported by research findings and case studies.

- Molecular Formula : C₁₁H₈BrClN₂O

- Molecular Weight : 265.55 g/mol

- Structure : The compound features a quinazolinone core with bromine and chlorine substituents, which may influence its biological interactions.

Antiviral Activity

Research indicates that quinazolinones exhibit significant antiviral properties. A study synthesized various derivatives, including 6-bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one, and tested them against several viruses:

| Compound | Virus Tested | MIC (µg/ml) | Notes |

|---|---|---|---|

| 6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one | Vaccinia virus | 1.92 | Potent antiviral activity observed |

| Other derivatives | Various (Herpes Simplex, Coxsackie) | >10 | Limited activity compared to the primary compound |

The compound demonstrated a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus in E(6)SM cell culture, indicating strong antiviral potential against poxviruses .

Anticancer Activity

The anticancer potential of quinazolinones has been well-documented. In vitro studies have shown that 6-bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Induction of apoptosis |

| MCF7 (breast cancer) | 12.5 | Cell cycle arrest in G2/M phase |

The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 18 mm | 100 |

| Escherichia coli | 15 mm | 100 |

| Pseudomonas aeruginosa | 12 mm | 100 |

The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Case Studies and Research Findings

- Antiviral Screening : A series of experiments demonstrated the effectiveness of quinazolinone derivatives against various viruses. The study highlighted that modifications in the molecular structure could enhance antiviral potency .

- Cancer Cell Line Studies : Research conducted on different cancer cell lines showed that compounds with similar structures to 6-bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one exhibited significant cytotoxicity, suggesting a promising avenue for drug development targeting specific cancer types.

- Antimicrobial Testing : The antimicrobial properties were assessed using standard disk diffusion methods, revealing promising activity against Gram-positive bacteria while showing lesser efficacy against Gram-negative strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.